molecular formula C8H8N2O4 B14365516 Prop-2-ynyl (Z)-3-(carbamoylcarbamoyl)prop-2-enoate CAS No. 92303-86-1

Prop-2-ynyl (Z)-3-(carbamoylcarbamoyl)prop-2-enoate

Cat. No.: B14365516
CAS No.: 92303-86-1
M. Wt: 196.16 g/mol
InChI Key: YRNVCMFRLJCGOO-UHFFFAOYSA-N
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Description

Prop-2-ynyl (Z)-3-(carbamoylcarbamoyl)prop-2-enoate is an organic compound with a complex structure that includes both alkyne and carbamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-ynyl (Z)-3-(carbamoylcarbamoyl)prop-2-enoate typically involves multi-step organic reactions. One common method includes the reaction of prop-2-ynoic acid with a suitable carbamoyl chloride under basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Prop-2-ynyl (Z)-3-(carbamoylcarbamoyl)prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The carbamoyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbamoyl groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted carbamoyl derivatives.

Scientific Research Applications

Prop-2-ynyl (Z)-3-(carbamoylcarbamoyl)prop-2-enoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Prop-2-ynyl (Z)-3-(carbamoylcarbamoyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, while the carbamoyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Prop-2-ynyl (Z)-3-(carbamoylcarbamoyl)prop-2-enoate: Unique due to its combination of alkyne and carbamoyl groups.

    Prop-2-ynyl (Z)-3-(carbamoylcarbamoyl)prop-2-enoic acid: Similar structure but with an additional carboxylic acid group.

    Prop-2-ynyl (Z)-3-(carbamoylcarbamoyl)prop-2-enamide: Similar structure but with an amide group instead of an ester.

Properties

CAS No.

92303-86-1

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

prop-2-ynyl 4-(carbamoylamino)-4-oxobut-2-enoate

InChI

InChI=1S/C8H8N2O4/c1-2-5-14-7(12)4-3-6(11)10-8(9)13/h1,3-4H,5H2,(H3,9,10,11,13)

InChI Key

YRNVCMFRLJCGOO-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)C=CC(=O)NC(=O)N

Origin of Product

United States

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